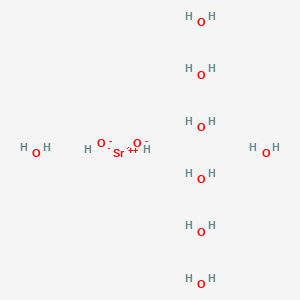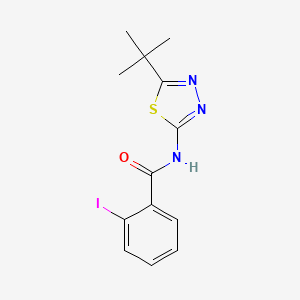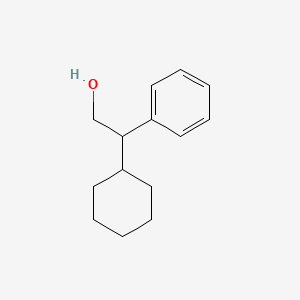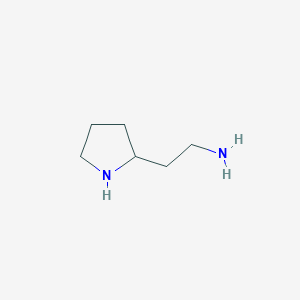
Strontium hydroxide octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium (II) hydroxide, hydrous, represented by the chemical formula Sr(OH)₂·xH₂O, is an inorganic compound composed of strontium ions and hydroxide ions. It is a strong base and exists in various hydrated forms, including monohydrate and octahydrate. This compound is known for its caustic properties and is used in various industrial and scientific applications .
Preparation Methods
Strontium (II) hydroxide, hydrous can be synthesized through several methods:
Reaction with Water: Strontium oxide (SrO) reacts with water (H₂O) to form strontium hydroxide[ \text{SrO} + \text{H}_2\text{O} \rightarrow \text{Sr(OH)}_2 ]
Double Displacement Reaction: Strontium chloride (SrCl₂) reacts with sodium hydroxide (NaOH) to produce strontium hydroxide and sodium chloride[ \text{SrCl}_2 + 2\text{NaOH} \rightarrow \text{Sr(OH)}_2 + 2\text{NaCl} ]
Industrial Production: Industrially, strontium hydroxide is produced by reacting strontium carbonate (SrCO₃) with a strong base like sodium hydroxide (NaOH) under controlled conditions
Chemical Reactions Analysis
Strontium (II) hydroxide, hydrous undergoes various chemical reactions:
Reaction with Acids: It reacts with acids to form strontium salts and water. For example, with hydrochloric acid (HCl)[ \text{Sr(OH)}_2 + 2\text{HCl} \rightarrow \text{SrCl}_2 + 2\text{H}_2\text{O} ]
Reaction with Carbon Dioxide: It absorbs carbon dioxide (CO₂) from the air to form strontium carbonate (SrCO₃)[ \text{Sr(OH)}_2 + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{O} ]
Reaction with Water: Strontium reacts slowly with water to form strontium hydroxide and hydrogen gas[ \text{Sr} + 2\text{H}_2\text{O} \rightarrow \text{Sr(OH)}_2 + \text{H}_2 ] These reactions highlight its basic nature and reactivity with acids and carbon dioxide
Scientific Research Applications
Strontium (II) hydroxide, hydrous has diverse applications in scientific research:
Chemistry: It is used as a strong base in various chemical reactions and as a precursor for other strontium compounds.
Biology: Strontium ions are studied for their role in bone metabolism and their potential use in treating osteoporosis.
Medicine: Strontium-based compounds are explored for their use in drug delivery systems and as therapeutic agents.
Industry: It is used in the refining of beet sugar, as a stabilizer in plastics, and in the production of biodegradable plastics
Mechanism of Action
The mechanism of action of strontium (II) hydroxide, hydrous involves its strong basic nature. It dissociates in water to release strontium ions (Sr²⁺) and hydroxide ions (OH⁻), which can neutralize acids and participate in various chemical reactions. In biological systems, strontium ions can mimic calcium ions and interact with bone cells, promoting bone formation and reducing bone resorption .
Comparison with Similar Compounds
Strontium (II) hydroxide, hydrous can be compared with other alkaline earth metal hydroxides:
Calcium Hydroxide (Ca(OH)₂): Similar in basicity and reactivity, but calcium hydroxide is more commonly used in construction and water treatment.
Barium Hydroxide (Ba(OH)₂): Also a strong base, but more soluble in water and used in analytical chemistry.
Magnesium Hydroxide (Mg(OH)₂): Less soluble and used as an antacid and laxative
These comparisons highlight the unique properties and applications of strontium (II) hydroxide, hydrous in various fields.
Properties
Molecular Formula |
H18O10Sr |
|---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
strontium;dihydroxide;octahydrate |
InChI |
InChI=1S/10H2O.Sr/h10*1H2;/q;;;;;;;;;;+2/p-2 |
InChI Key |
UJPWWRPNIRRCPJ-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.O.O.[OH-].[OH-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)



![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B8794691.png)



![Methyl 2-[(methanesulfonyl)methyl]prop-2-enoate](/img/structure/B8794716.png)

![2-(4-Methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B8794755.png)

